molecular formula C18H14ClN3O5 B2692350 (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 332918-83-9

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No. B2692350
CAS RN: 332918-83-9
M. Wt: 387.78
InChI Key: CESQCRLHYQQPGO-GHXNOFRVSA-N
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Description

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide, also known as CNPA, is a small molecule compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives such as (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide have been studied for their corrosion inhibition properties. Research conducted by Ahmed Abu-Rayyan et al. (2022) on acrylamide derivatives, although not directly on (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide, demonstrated effective corrosion inhibition on copper in nitric acid solutions. This study suggests that similar compounds could potentially offer corrosion protection for metals in acidic environments, highlighting the significance of acrylamide derivatives in industrial applications, such as in the preservation of metal components and structures (Abu-Rayyan et al., 2022).

Photoluminescence and Solar Cell Applications

The structural similarity of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide to other compounds with photoluminescence properties suggests its potential application in the field of organic electronics and photovoltaics. Studies on related compounds, such as those involving zinc metalloporphyrins, have demonstrated the capability of these molecules in efficiently converting sunlight to electricity, indicating that (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide could potentially be utilized in the development of organic solar cells and photoluminescent materials for various optical applications. This area of research opens up possibilities for the creation of new materials for sustainable energy solutions (Wang et al., 2005).

Sensory and Stimuli-Responsive Materials

The unique properties of acrylamide derivatives, including those similar to (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide, make them suitable candidates for the development of sensory and stimuli-responsive materials. Research by Bian Gao-Feng et al. (2016) on a closely related compound showcased its piezochromism and acidchromism properties, where the material changes color in response to mechanical pressure and acid exposure. These findings suggest potential applications in the creation of smart materials that can act as sensors or indicators in various scientific and industrial contexts, offering innovative approaches to monitoring environmental and material conditions (Gao-Feng et al., 2016).

properties

IUPAC Name

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c1-26-16-6-3-11(8-17(16)27-2)7-12(10-20)18(23)21-14-5-4-13(19)9-15(14)22(24)25/h3-9H,1-2H3,(H,21,23)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESQCRLHYQQPGO-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide

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